molecular formula C21H27N5O2 B2579368 (3r,5r,7r)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide CAS No. 1002483-54-6

(3r,5r,7r)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide

Cat. No. B2579368
CAS RN: 1002483-54-6
M. Wt: 381.48
InChI Key: RGYDHGLPOHCLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3r,5r,7r)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis

The synthesis of novel compounds incorporating the adamantane moiety, such as benzimidazole-5(6)-carboxamide derivatives, showcases the utility of adamantane derivatives in creating new molecules with potential applications in various fields, including medicinal chemistry. This process involves the condensation/cyclization reactions and further modifications to produce carboxamide and carbohydrazide derivatives, highlighting the versatility of adamantane-based compounds in synthetic chemistry Soselia et al., 2020.

Antimicrobial Potential

Adamantane derivatives have been explored for their antimicrobial properties. The synthesis of 2-aminoadamantane derivatives and their testing against various microbial strains demonstrate the potential of adamantane-containing compounds as antimicrobial agents. This research points to the ongoing exploration of adamantane derivatives in developing new antimicrobial drugs Eisa, Tantawy, & El-kerdawy, 1990.

Anticancer and Anti-inflammatory Applications

The development of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities underscores the importance of adamantane derivatives in medicinal chemistry. These compounds have been evaluated for their cytotoxic properties against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes Rahmouni et al., 2016.

Broad-Spectrum Antibacterial Candidates

Further emphasizing the antimicrobial potential, novel adamantane-1-carbohydrazide derivatives have shown broad-spectrum antibacterial activity. These compounds, through structural and chemical characterization, have been identified as potent antibacterial agents with minimal inhibitory concentrations, indicating their effectiveness against bacterial pathogens Al-Wahaibi et al., 2020.

properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-3-16-8-18(27)24-20(22-16)26-17(4-12(2)25-26)23-19(28)21-9-13-5-14(10-21)7-15(6-13)11-21/h4,8,13-15H,3,5-7,9-11H2,1-2H3,(H,23,28)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYDHGLPOHCLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,5r,7r)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide

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